molecular formula C28H50N2O3Sn B1148140 Bu3Sn-Epidepride CAS No. 135382-47-7

Bu3Sn-Epidepride

Cat. No.: B1148140
CAS No.: 135382-47-7
M. Wt: 581.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bu3Sn-Epidepride is a compound used primarily in the field of neuroimaging. It is a derivative of epidepride, a high-affinity ligand for dopamine D2 receptors. This compound is utilized as a precursor in the synthesis of radiolabeled epidepride, which is employed in single-photon emission computed tomography (SPECT) imaging to study dopamine receptors in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bu3Sn-Epidepride involves multiple steps. Initially, unlabeled epidepride is synthesized from o-vanillin and S-(-)-N-ethyl-2-amino-methyl-pyrrolidine. This process involves six steps, including the formation of the pyrrolidine derivative . The final step involves the transformation of epidepride into this compound by reacting it with tributyltin chloride (Bu3SnCl) and palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) in dry toluene .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification of this compound is typically achieved through normal phase (silica) preparative high-performance liquid chromatography (HPLC) and analyzed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC .

Chemical Reactions Analysis

Types of Reactions

Bu3Sn-Epidepride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the iododestannylation of this compound is iodinated epidepride, which is used as a radioligand in SPECT imaging .

Scientific Research Applications

Bu3Sn-Epidepride is primarily used in the synthesis of radiolabeled epidepride, which has several scientific research applications:

Mechanism of Action

Bu3Sn-Epidepride itself does not have a direct mechanism of action as it is a precursor compound. the radiolabeled epidepride synthesized from this compound binds with high affinity to dopamine D2 receptors in the brain. This binding allows for the visualization and quantification of dopamine receptor distribution and density using SPECT imaging . The high affinity and selectivity of epidepride for dopamine D2 receptors make it a valuable tool in neuroimaging studies .

Properties

CAS No.

135382-47-7

Molecular Formula

C28H50N2O3Sn

Molecular Weight

581.42

Purity

>98%

Synonyms

(S)-5-(tri-n-butyltin)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.